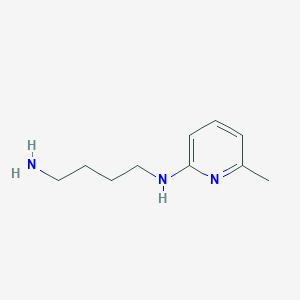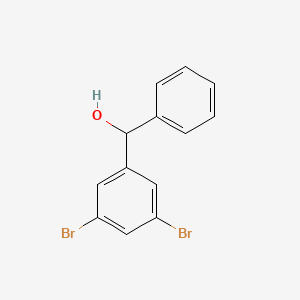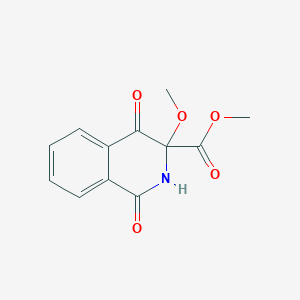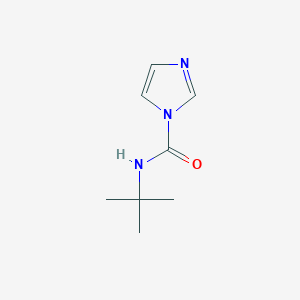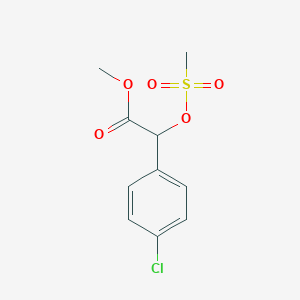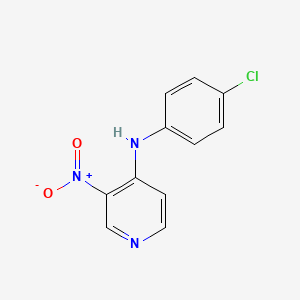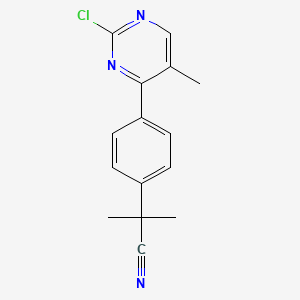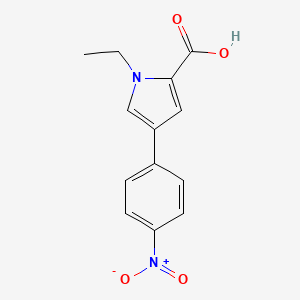
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group at the first position, a nitrophenyl group at the fourth position, and a carboxylic acid group at the second position
Preparation Methods
The synthesis of 1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, the starting materials would include an appropriately substituted diketone and an amine that introduces the ethyl and nitrophenyl groups.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-Ethyl-4-phenylpyrrole-2-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-Ethyl-4-(4-chlorophenyl)pyrrole-2-carboxylic acid: The presence of a chlorine atom instead of a nitro group can alter the compound’s electronic properties and reactivity.
1-Ethyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid: The methyl group introduces different steric and electronic effects compared to the nitro group.
These comparisons highlight the unique features of this compound, particularly the influence of the nitro group on its chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-2-14-8-10(7-12(14)13(16)17)9-3-5-11(6-4-9)15(18)19/h3-8H,2H2,1H3,(H,16,17) |
InChI Key |
KXCQSJPFQFXTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



